N-Boc-4-(2-chlorophenyl)-L-phenylalanine
CAS No.:
Cat. No.: VC13750796
Molecular Formula: C20H22ClNO4
Molecular Weight: 375.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22ClNO4 |
|---|---|
| Molecular Weight | 375.8 g/mol |
| IUPAC Name | (2S)-3-[4-(2-chlorophenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C20H22ClNO4/c1-20(2,3)26-19(25)22-17(18(23)24)12-13-8-10-14(11-9-13)15-6-4-5-7-16(15)21/h4-11,17H,12H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1 |
| Standard InChI Key | ITUMSYJPDSNSNQ-KRWDZBQOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
N-Boc-4-(2-chlorophenyl)-L-phenylalanine (C₁₈H₂₀ClNO₄) consists of an L-phenylalanine backbone modified at the para position of the phenyl ring with a 2-chlorophenyl group and an N-terminal Boc protecting group. The Boc group—tert-butoxycarbonyl—shields the amine functionality during synthetic procedures, while the chlorine atom at the ortho position introduces steric and electronic effects that influence reactivity .
Molecular Characteristics
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Molecular Formula: C₁₈H₂₀ClNO₄
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Molecular Weight: 349.81 g/mol
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CAS Registry Number: 68090-88-0 (analogous to Boc-4-chloro-L-phenylalanine )
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Optical Activity: The L-configuration ensures compatibility with biological systems, particularly in peptide therapeutics .
Solubility and Stability
The compound exhibits limited solubility in aqueous solutions but dissolves readily in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The Boc group enhances stability under basic conditions but is labile in acidic environments, enabling controlled deprotection .
Synthesis and Manufacturing
Protection of L-Phenylalanine
The synthesis begins with Boc protection of L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA). This step achieves near-quantitative yields under mild conditions (0–25°C, 1–2 h) :
Reaction Optimization
Chemical Reactivity and Functionalization
Deprotection of the Boc Group
Acidic hydrolysis with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane removes the Boc group, regenerating the free amine:
Peptide Coupling
The deprotected amine participates in peptide bond formation using carbodiimide reagents (e.g., DCC or EDC) and activators like hydroxybenzotriazole (HOBt):
Substitution at the Chlorine Position
The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) with amines or thiols under basic conditions, enabling diversification:
Applications in Scientific Research
Peptide-Based Drug Development
The compound’s ortho-chloro substituent enhances peptide stability against proteolytic degradation, a critical feature for oral therapeutics. For instance, its incorporation into protease inhibitor backbones improves pharmacokinetic profiles .
Enzyme Inhibition Studies
The 2-chlorophenyl group mimics natural substrates in enzymes like chymotrypsin, serving as a competitive inhibitor. Kinetic assays reveal inhibition constants (Kᵢ) in the micromolar range .
Material Science
As a monomer in polyamide synthesis, it imparts rigidity and hydrophobicity to polymers, useful in membrane technologies .
Comparison with Structural Analogs
The ortho-chloro derivative exhibits greater steric hindrance than para isomers, reducing reaction rates in peptide coupling but improving metabolic stability .
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